Cas no 151096-09-2 (Moxifloxacin)

Moxifloxacin structure
상품 이름:Moxifloxacin
Moxifloxacin 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- MOXIFLOXACIN
- (1'S,6'S)-1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- MAXIOFFOXACIN
- Avdox
- (R)-2,2-Diphenyl-3,3-(4-biphenanthrol
- Moxifloxacin free base
- (4αS-cis)-1-Cydopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-y1)-4-oxo-3-quinolinecarboxylic acid
- Hydrochloride
- Hydrochloride hydrate
- Aids070017
- Aids-070017
- Moxifloxacin(Hclform)
- Avelox (*hydrochloride*)
- Moxifloxacin EP Impurity
- Moxifloxacin hydrochloride impurity
- Moxifloxacin hydrochloride
- Moxifloxacin HCl
- Avelox
- Vigamox
- Avalox
- Moxifloxacin (Hydrochloride)
- Izilox
- Moxeza
- DSSTox_RID_81224
- DSSTox_CID_25921
- DSSTox_GSID_45921
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid, monohydrochloride
- (4aS-cis)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-me
- BCP9000962
- CCRIS 8690
- BCP22895
- J01MA14
- BRD-K66615216-003-14-8
- Avelox IV
- AB00171653_15
- 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
- NCGC00183881-11
- SR-01000763482
- MOXIFLOXACIN [MI]
- EN300-1726094
- Moxifloxacine
- NSC-782304
- S01AE07
- 1-Cyclopropyl-6-Fluoro-8-Methoxy-7-[(4as,7as)-Octahydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
- MOXIFLOXACIN [WHO-DD]
- 1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
- AS-41986
- BCP0726000137
- 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- MXFX
- DTXSID3048491
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid
- DB00218
- GLXC-03039
- NCGC00183881-09
- moxyfloxacin
- MXF
- Zimoxin
- 151096-09-2
- RKL10080
- Avolex
- BAY 12-8039 (*Hydrochloride*)
- MFX
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-
- D08237
- BDBM50366824
- Q424940
- moxifloxacinum
- Moxifloxacino
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-
- NS00000171
- MOXIFLOXACIN [INN]
- BRD-K66615216-003-13-0
- BAY-128039
- CHEBI:63611
- 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Moxifloxacin [INN:BAN]
- AC-25913
- CCG-221192
- AB00171653-13
- AB00171653-11
- Actira (*Hydrochloride*)
- DTXCID9028465
- HY-66011A
- HSDB 8026
- NCGC00271749-08
- s5535
- AR-270/43507941
- HMS3715P05
- Moxifloxacin (INN)
- BAY128039
- GTPL10915
- AB00171653-14
- EX-A016
- U188XYD42P
- 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
- FABPRXSRWADJSP-MEDUHNTESA-N
- MFCD04117996
- Avelox IV (TN)
- MOXIFLOXACIN [VANDF]
- SR-01000763482-3
- UNII-U188XYD42P
- SBI-0206792.P001
- NSC782304
- AKOS015895251
- CS-1895
- SCHEMBL24007
- 1-cyclopropyl-6-fluoro-8-methoxy-7-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Moxifloxacin
-
- MDL: MFCD04117996
- 인치: 1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1
- InChIKey: IDIIJJHBXUESQI-DFIJPDEKSA-N
- 미소: Cl[H].FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])[C@]2([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N2[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O
계산된 속성
- 정밀분자량: 401.175084g/mol
- 표면전하: 0
- XLogP3: 0.6
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 회전 가능한 화학 키 수량: 4
- 동위원소 질량: 401.175084g/mol
- 단일 동위원소 질량: 401.175084g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 82.1Ų
- 중원자 수량: 29
- 복잡도: 727
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 2
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
실험적 성질
- Temperature: When heated to decomposition material emits toxic fumes of /nitrogen oxides, hydrogen fluoride, hydrogen chloride/. /Moxifloxacin hydrochloride/
- 색과 성상: 준백색 결정 분말
- 밀도: 1.408
- 융해점: 203-208 C
- 비등점: 636.4°C at 760 mmHg
- 플래시 포인트: 338.7±31.5 °C
- 굴절률: 1.633
- PSA: 83.80000
- LogP: 3.56630
- 비선광도: 23D -193°
- 용해성: 물에 녹기 어렵고, 에탄올에 약간 녹고, 아세톤에 거의 녹지 않는다
Moxifloxacin 보안 정보
- 신호어:warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리
- WGK 독일:3
- 위험 범주 코드: R22: 삼키는 것은 해롭다.R40: 발암 작용에 대한 증거는 제한적입니다.
- 보안 지침: S26-S37/39
-
위험물 표지:
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
- 위험 용어:R22
Moxifloxacin 세관 데이터
- 세관 데이터:
?? ?? ??:
29329970
Moxifloxacin 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB443371-1 g |
Moxifloxacin, 95%; . |
151096-09-2 | 95% | 1g |
€81.10 | 2023-07-18 | |
MedChemExpress | HY-66011A-100mg |
Moxifloxacin |
151096-09-2 | 99.39% | 100mg |
¥500 | 2024-04-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002078 |
Moxifloxacin |
151096-09-2 | European Pharmacopoeia (EP) Reference Standard | ¥1471.57 | 2022-02-21 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M44540-250mg |
Moxifloxacin |
151096-09-2 | 250mg |
¥138.0 | 2021-09-08 | ||
abcr | AB443371-5 g |
Moxifloxacin, 95%; . |
151096-09-2 | 95% | 5g |
€127.00 | 2023-07-18 | |
Enamine | EN300-1726094-0.5g |
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
151096-09-2 | 95% | 0.5g |
$21.0 | 2023-09-20 | |
Enamine | EN300-1726094-1.0g |
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
151096-09-2 | 95% | 1g |
$27.0 | 2023-06-04 | |
Enamine | EN300-1726094-2.5g |
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
151096-09-2 | 95% | 2.5g |
$40.0 | 2023-09-20 | |
Enamine | EN300-1726094-1g |
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
151096-09-2 | 95% | 1g |
$27.0 | 2023-09-20 | |
DC Chemicals | DC24178-1g |
Moxifloxacin |
151096-09-2 | >98% | 1g |
$400.0 | 2023-09-15 |
Moxifloxacin 관련 문헌
-
Urszula Hubicka,Jan Krzek,Barbara ?uromska,Maria Walczak,Marek ?ylewski,Daniel Paw?owski Photochem. Photobiol. Sci. 2012 11 351
-
A. Manbohi,S. H. Ahmadi,V. Jabbari RSC Adv. 2015 5 57930
-
Zhiming Jiang,Guangyu Li,Mingxiao Zhang RSC Adv. 2016 6 32915
-
Baljit Singh,Abhishek Dhiman RSC Adv. 2015 5 44666
-
Mark V. Sullivan,Francia Allabush,David Bunka,Arron Tolley,Paula M. Mendes,James H. R. Tucker,Nicholas W. Turner Polym. Chem. 2021 12 4394
151096-09-2 (Moxifloxacin) 관련 제품
- 70458-96-7(Norfloxacin)
- 51-52-5(Propylthiouracil)
- 93106-60-6(Enrofloxacin)
- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)
- 112732-17-9(Enrofloxacin hydrochloride)
- 112811-59-3(Gatifloxacin)
- 160738-57-8(Gatifloxacin)
- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)
- 110871-86-8(Sparfloxacin)
- 97867-33-9(Ciprofloxacin lactate)
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:151096-09-2)Moxifloxacin

순결:98%
재다:Company Customization
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:151096-09-2)Moxifloxacin

순결:99.9%
재다:200kg
가격 ($):문의